Product packaging for 3,5-Diamino-2-phenyl-4H-chromen-4-one(Cat. No.:)

3,5-Diamino-2-phenyl-4H-chromen-4-one

Cat. No.: B11865503
M. Wt: 252.27 g/mol
InChI Key: QSHNGUDJVWJGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Chromen-4-one Scaffold in Heterocyclic Chemistry

The chromen-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.com This makes it a valuable template for the design and synthesis of novel therapeutic agents. mdpi.comorganic-chemistry.org Chromen-4-one derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. researchgate.netnih.govresearchgate.net Their versatility also extends to materials science, where they are explored for their unique photochemical properties. nih.gov The ability to introduce a variety of substituents at different positions on the chromen-4-one ring system allows for the fine-tuning of their biological and physical properties. mdpi.com

Historical Context and Evolution of Chromen-4-one Research

The study of chromen-4-ones has a rich history, with early research focusing on naturally occurring flavonoids, which are a class of plant secondary metabolites that feature the 2-phenyl-4H-chromen-4-one backbone. One of the first chromones to be used clinically was Khellin, extracted from the plant Ammi visnaga. mdpi.com It was initially used for its smooth muscle relaxant properties. mdpi.com A significant milestone in chromen-one research was the development of sodium cromoglycate, a synthetic derivative used in the management of asthma. tandfonline.com Over the decades, research has evolved from isolating natural products to the rational design and synthesis of a vast number of derivatives with diverse therapeutic applications. nih.govmdpi.com Modern synthetic methods, including microwave-assisted synthesis and multi-component reactions, have greatly accelerated the discovery of new chromen-4-one-based compounds. ias.ac.in

Structural Salience of the 3,5-Diamino-2-phenyl-4H-chromen-4-one Moiety

The specific structure of this compound features key substituents that are expected to significantly influence its chemical and biological properties. The PubChem database provides the fundamental details of the related compound, 3-Amino-2-phenyl-4H-chromen-4-one, also known as 3-aminoflavone. nih.gov

Interactive Table: Properties of 3-Amino-2-phenyl-4H-chromen-4-one

PropertyValueSource
IUPAC Name3-amino-2-phenylchromen-4-one nih.gov
Molecular FormulaC15H11NO2 nih.gov
Molecular Weight237.25 g/mol nih.gov
XLogP33.1 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov

The presence of two amino groups, one at the 3-position of the pyran ring and another at the 5-position of the benzene (B151609) ring, is a distinguishing feature. Amino groups are known to be important pharmacophores that can participate in hydrogen bonding and alter the electronic properties of the molecule. The amino group at the 3-position, in particular, can influence the reactivity of the pyran ring. The phenyl group at the 2-position is a common feature of flavonoids and is crucial for many of their biological activities. The planarity of the chromen-4-one ring system, combined with the spatial arrangement of the amino and phenyl groups, will dictate how the molecule interacts with biological targets.

Research Gaps and Objectives for this compound

While the broader class of chromen-4-ones is well-studied, there are significant research gaps concerning the specific compound this compound. A detailed search of the scientific literature does not reveal a specific, established synthetic route for this particular di-amino substituted derivative.

Future research objectives for this compound should therefore include:

Development of a reliable and efficient synthetic pathway: This would be the first and most crucial step to enable further investigation of this compound.

Thorough structural characterization: Detailed analysis using techniques like X-ray crystallography and advanced NMR spectroscopy would provide a precise understanding of its three-dimensional structure.

Investigation of its biological activities: Screening for a wide range of pharmacological effects, such as anticancer, anti-inflammatory, and antimicrobial properties, would be a primary objective.

Structure-Activity Relationship (SAR) studies: Once a synthetic route is established, the synthesis of related analogues with variations in the amino and phenyl groups would help in understanding the relationship between the chemical structure and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B11865503 3,5-Diamino-2-phenyl-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3,5-diamino-2-phenylchromen-4-one

InChI

InChI=1S/C15H12N2O2/c16-10-7-4-8-11-12(10)14(18)13(17)15(19-11)9-5-2-1-3-6-9/h1-8H,16-17H2

InChI Key

QSHNGUDJVWJGRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)N)N

Origin of Product

United States

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of organic molecules. For 3,5-Diamino-2-phenyl-4H-chromen-4-one, a comprehensive analysis using 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals. nih.gov

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons. The electron-donating amino groups (-NH₂) significantly influence the chemical shifts of the aromatic protons, typically causing upfield shifts (to lower ppm values) compared to the unsubstituted flavone (B191248) core.

The aromatic region of the spectrum (typically δ 6.0-8.5 ppm) is expected to be complex. The protons on the A ring of the chromen-4-one core (H-6, H-7, H-8) and the protons of the B-ring (the 2-phenyl substituent) will appear in this region. The protons of the two amino groups would likely appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Chemical Shift Ranges:

Aromatic Protons (A-ring & B-ring): δ 6.0 - 8.0 ppm

Amino Protons (-NH₂): δ 4.0 - 6.0 ppm (broad signals)

The specific splitting patterns (singlet, doublet, triplet, multiplet) would be determined by the coupling between adjacent protons, which can be fully resolved using 2D NMR techniques.

Table 1: Predicted ¹H NMR Data for this compound
Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-6~6.5 - 7.5d
H-7~6.5 - 7.5t
H-8~6.5 - 7.5d
H-2', H-6'~7.2 - 7.8m
H-3', H-4', H-5'~7.2 - 7.8m
3-NH₂~4.0 - 5.5br s
5-NH₂~5.0 - 6.0br s

Note: These are predicted values based on general aminoflavone structures. Actual values may vary. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon (C-4) is typically the most downfield-shifted signal, appearing around δ 175-185 ppm. Carbons bearing amino groups (C-3 and C-5) will be shifted significantly compared to an unsubstituted flavone. The remaining aromatic carbons will appear in the δ 100-160 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~150 - 160
C-3~120 - 130
C-4~175 - 185
C-4a~110 - 120
C-5~150 - 160
C-6~110 - 125
C-7~120 - 135
C-8~100 - 115
C-8a~150 - 155
C-1'~130 - 135
C-2', C-6'~125 - 130
C-3', C-5'~128 - 132
C-4'~128 - 132

Note: These are predicted values based on general aminoflavone and substituted chromone (B188151) data. Actual values may vary.

While 1D NMR provides initial data, 2D NMR experiments are essential for the complete and unambiguous structural assignment of complex molecules like aminoflavones. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It is used to map out the spin systems within the molecule, for instance, confirming the connectivity between the H-6, H-7, and H-8 protons on the A-ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the phenyl B-ring to the C-2 position of the chromenone core.

Together, these 2D NMR techniques provide a detailed connectivity map of the entire molecule, confirming the placement of the amino groups and the phenyl substituent on the chromen-4-one scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by detecting their characteristic vibrational frequencies.

The chromen-4-one core has several characteristic IR absorptions. The most prominent is the strong stretching vibration of the C=O (carbonyl) group of the γ-pyrone ring, which typically appears in the range of 1600-1650 cm⁻¹. Other key vibrations include the C=C stretching of the aromatic rings and the C-O-C stretching of the heterocyclic ether linkage.

Typical IR Absorptions for the Chromen-4-one Core:

C=O Stretch: 1600 - 1650 cm⁻¹ (strong)

Aromatic C=C Stretch: 1450 - 1600 cm⁻¹ (multiple bands)

C-O-C Stretch (Aryl-Alkyl Ether): 1200 - 1275 cm⁻¹ (strong)

The presence of the amino and phenyl groups gives rise to additional characteristic bands in the IR spectrum. Primary amines (-NH₂) are distinguished by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration is also observable around 1580-1650 cm⁻¹, which may overlap with the C=C stretching bands.

The phenyl group is identified by the aromatic C-H stretching vibrations, which appear as a group of weak to medium bands just above 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound
Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300 - 3500 (typically two bands)Medium
Amino (-NH₂)N-H Bend1580 - 1650Medium
Phenyl (Ar-H)C-H Stretch3000 - 3100Weak-Medium
Chromenone (C=O)C=O Stretch1600 - 1650Strong
Aromatic RingsC=C Stretch1450 - 1600Medium-Strong
Ether (Ar-O-C)C-O-C Stretch1200 - 1275Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, its primary role would be to determine the molecular weight with high precision and to provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₂N₂O₂, which corresponds to an exact molecular weight of 252.0899 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ or, more commonly in modern electrospray ionization (ESI) techniques, as the protonated molecule [M+H]⁺ at m/z 253.0977.

The fragmentation of the molecular ion is governed by the inherent stability of the fragments produced. The chromone core is known to undergo characteristic fragmentation pathways, most notably a retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. nih.gov The presence of amino and phenyl groups would further influence the fragmentation cascade. Common fragmentations for flavonoids and related structures include the loss of small neutral molecules like carbon monoxide (CO) and water (H₂O). preprints.org For this specific compound, cleavage of the bond between the phenyl group and the chromene core is also an anticipated fragmentation pathway.

A detailed analysis of the fragments provides a veritable fingerprint of the molecule, allowing for the confirmation of its proposed structure.

Table 1: Expected Mass Spectrometry Data for this compound

m/z (Expected) Ion Formula Description
253.0977 [C₁₅H₁₃N₂O₂]⁺ Protonated Molecular Ion [M+H]⁺
225.0662 [C₁₄H₁₁N₂O]⁺ Loss of Carbon Monoxide [M+H-CO]⁺
176.0811 [C₁₀H₁₀N₂O]⁺ Loss of the Phenyl Group [M+H-C₆H₅]⁺
148.0498 [C₈H₆NO₂]⁺ Fragment from RDA reaction
121.0504 [C₇H₅O₂]⁺ Fragment from RDA reaction involving the A-ring
105.0335 [C₇H₅O]⁺ Benzoyl Cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The chromophore system in this compound, which consists of the fused aromatic and pyranone rings conjugated with a phenyl group, is expected to give rise to distinct absorption bands.

The spectra of flavones and related chromones typically exhibit two major absorption bands: mdpi.comnih.gov

Band I , appearing at longer wavelengths (typically >300 nm), is associated with the π → π* electronic transition across the entire conjugated system, including the B-ring (the 2-phenyl substituent in this case).

Band II , at shorter wavelengths (typically 240–280 nm), corresponds to the π → π* transition associated with the benzoyl moiety (the A-ring fused to the carbonyl group).

The presence of two amino groups (at positions 3 and 5) is expected to have a significant impact on the spectrum. As powerful auxochromes (groups that modify the light-absorbing properties of a chromophore), they are predicted to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for both Band I and Band II compared to the unsubstituted 2-phenyl-4H-chromen-4-one. nih.gov The n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms transitioning to an anti-bonding π* orbital, is also possible but is often much weaker in intensity and may be obscured by the stronger π → π* bands. shu.ac.ukyoutube.com

The exact position and intensity of these bands can be influenced by the solvent used, a phenomenon known as solvatochromism. nih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound

Absorption Band Predicted λₘₐₓ (nm) Range Associated Electronic Transition
Band I 320 - 380 π → π* (Benzoyl System)

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. It works by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density from which the positions of individual atoms can be determined with high accuracy.

While no published crystal structure for this compound is currently available, analysis of related chromone and flavonol structures allows for a reliable prediction of its key structural features. nih.govnih.gov The technique would unambiguously confirm the connectivity of the atoms and provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Key structural parameters that would be determined include:

Planarity: The degree of planarity of the chromone ring system.

Dihedral Angle: The torsion or dihedral angle between the plane of the chromone core and the plane of the 2-phenyl ring. In many related flavonols, this angle is relatively small, indicating a high degree of conjugation between the two ring systems. nih.gov

Hydrogen Bonding: The presence of intramolecular and intermolecular hydrogen bonds involving the amino groups and the carbonyl oxygen, which would significantly influence the crystal packing.

Compounds with similar fused ring structures often crystallize in common crystal systems like monoclinic or triclinic. nih.govmdpi.com The table below presents an example of the type of crystallographic data that would be obtained from an SC-XRD experiment.

Table 3: Exemplary Crystallographic Data for a Chromone Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.016
b (Å) 25.93
c (Å) 4.091
α (°) 90
β (°) 94.79
γ (°) 90
Volume (ų) 847
Z (Molecules/Unit Cell) 4

Note: Data presented is for the related compound 3-acetyl-4H-chromen-4-one for illustrative purposes. nih.gov

Computational and Theoretical Investigations of 3,5 Diamino 2 Phenyl 4h Chromen 4 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for predicting molecular properties. For a molecule like 3,5-Diamino-2-phenyl-4H-chromen-4-one, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its geometry and electronic behavior. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stationary point (a minimum) is reached.

Conformational analysis is crucial, especially due to the rotatable single bond connecting the phenyl group to the chromenone core. mdpi.com Different rotational positions (conformations) of this phenyl ring, as well as the amino groups, would be modeled to identify the global minimum energy conformer, which represents the most stable and populated structure of the molecule under standard conditions. The results of such an analysis would typically be presented in a table of optimized geometric parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative parameters that would be determined in a DFT study. Specific values require dedicated computation.)

Parameter Atom Connection Calculated Value
Bond Lengths (Å)
C2-C(Phenyl) Value
C4=O Value
C5-N(Amino) Value
Bond Angles (°)
C3-C2-C(Phenyl) Value
O-C4-C4a Value
Dihedral Angles (°)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential (electron-donating ability), and the LUMO energy relates to the electron affinity (electron-accepting ability). ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. nih.gov Analysis for this compound would involve calculating these energy levels and visualizing the spatial distribution of the electron density for each orbital to see which parts of the molecule are involved in electron donation and acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following are key parameters derived from FMO analysis. Specific values require dedicated computation.)

Parameter Abbreviation Calculated Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Value
Lowest Unoccupied Molecular Orbital Energy ELUMO Value

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.org It plots the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential.

For this compound, an MEP map would likely show strong negative potential around the carbonyl oxygen (C4=O) and potentially the amino groups, identifying these as sites for interaction with electrophiles or for hydrogen bonding. Positive potential might be located on the hydrogen atoms of the amino groups.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, electron delocalization, and intramolecular interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method allows for the quantification of hyperconjugative interactions, which are stabilizing effects due to electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. q-chem.com

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Note: This table illustrates the type of data generated from NBO analysis. Specific values require dedicated computation.)

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (N) on Amino π* (C=C) in Ring Value
LP (O) on Carbonyl σ* (C-C) in Ring Value

Quantum Chemical Descriptors and Reactivity Analysis

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ). This index measures the ability of a molecule to accept electrons.

Calculating these descriptors for this compound would provide a comprehensive profile of its stability and reactivity, allowing for comparisons with other related compounds.

Table 4: Global Reactivity Descriptors for this compound (Note: These descriptors are calculated from HOMO/LUMO energies. Specific values require dedicated computation.)

Descriptor Symbol Formula Calculated Value (eV)
Ionization Potential I -EHOMO Value
Electron Affinity A -ELUMO Value
Electronegativity χ (I+A)/2 Value
Chemical Hardness η (I-A)/2 Value
Chemical Softness S 1/(2η) Value

Theoretical Prediction and Correlation with Spectroscopic Data

Computational methods are widely used to predict various types of molecular spectra, which can then be compared with experimental results to validate the computational model and aid in spectral assignment.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated infrared and Raman spectra with experimental data, each vibrational mode (e.g., C=O stretch, N-H bend, C-C stretch) can be accurately assigned. A scaling factor is often applied to the calculated frequencies to better match the experimental values due to approximations in the theory and the neglect of anharmonicity.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, helping to understand the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. chemrxiv.org Comparing the theoretical chemical shifts with experimental data can confirm the molecular structure and help assign complex spectra.

For this compound, these theoretical predictions would be invaluable for interpreting experimental spectra and confirming the optimized molecular structure.

Table 5: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table illustrates how theoretical data is correlated with experimental findings. Specific values require both computation and experimental measurement.)

Vibrational Mode Assignment Calculated Frequency Experimental Frequency
N-H Stretch Value Value
C=O Stretch Value Value
C=C Aromatic Stretch Value Value

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial tool for structural elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common and reliable approach for calculating the NMR shielding tensors from which chemical shifts (δ) are derived.

Theoretical calculations are typically performed on a molecule's optimized geometry. A variety of DFT functionals (such as B3LYP, M06-2X, PBE1PBE) and basis sets (e.g., 6-311+G(d,p), TZVP) can be employed, and the choice of method can significantly influence the accuracy of the prediction. nih.govresearchgate.net The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample. scielo.org.za

For accurate predictions, it is often necessary to compare the results of several functionals against experimental data. nih.gov Studies on various organic molecules have shown that while there is a strong linear correlation between calculated and experimental shifts, systematic errors can occur. aps.org These deviations can be corrected by scaling the results or by using a linear regression analysis. For complex molecules, the Root Mean Square Error (RMSE) between predicted and experimental shifts is a key metric for accuracy, with values often falling below 0.1 ppm for ¹H and a few ppm for ¹³C NMR with well-chosen methods. nih.gov

Table 1: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Heterocyclic Compound using DFT Data is representative and based on methodologies described in the literature.

Proton Experimental δ (ppm) Calculated δ (ppm) (B3LYP/6-311+G(d,p)) Deviation (ppm)
H-a 7.85 7.92 +0.07
H-b 7.50 7.55 +0.05
H-c 7.21 7.28 +0.07
H-d 6.98 7.01 +0.03

This table is for illustrative purposes to show the methodology and expected accuracy.

Theoretical IR and UV-Vis Spectra

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra are calculated using DFT to determine the harmonic vibrational frequencies of the molecule at its optimized ground-state geometry. These calculations help in the assignment of experimental IR and Raman bands to specific molecular motions. scispace.com The C-H stretching vibrations of aromatic systems are typically predicted in the 3100-3000 cm⁻¹ region. scielo.org.zaajchem-a.com Vibrations corresponding to C=O, C=C, and C-N bonds, which are key features of the this compound structure, have characteristic frequencies that can be precisely assigned. scispace.com For instance, the C=O stretching vibration is expected as a strong band in the 1850-1550 cm⁻¹ region. scispace.com

Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode, providing a definitive assignment for each calculated frequency. scispace.com

Table 2: Representative Calculated Vibrational Frequencies for Functional Groups Relevant to this compound Frequencies are based on typical DFT/B3LYP calculations for similar aromatic and heterocyclic compounds.

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Assignment
N-H Stretch 3500 - 3300 Asymmetric & Symmetric stretching of NH₂
C-H Stretch (Aromatic) 3100 - 3000 Phenyl and Chromene C-H stretching
C=O Stretch ~1690 Carbonyl group stretching
C=C Stretch (Aromatic) 1610 - 1450 Phenyl and Chromene ring stretching

This table is for illustrative purposes.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra. mdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions. rsc.org These transitions typically involve the promotion of an electron from a lower energy orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For conjugated systems like chromen-4-one derivatives, the main absorption bands in the UV-Vis region are generally assigned to π→π* transitions. globalresearchonline.net

Computational models can also simulate solvent effects, which is crucial as the polarity of the solvent can shift the λ_max. mdpi.com The comparison between theoretical spectra calculated in the gas phase and in a solvent can provide insights into solute-solvent interactions. mdpi.com The difference between calculated and experimental λ_max values is typically within a small margin of error, often less than 6%. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time, providing a detailed view of its dynamic behavior and conformational flexibility. nih.gov By solving Newton's equations of motion for the system, MD simulations generate a trajectory that reveals the accessible conformations and the transitions between them. nih.gov

For a molecule like this compound, key conformational degrees of freedom would include the torsion angle of the phenyl group at the 2-position relative to the chromene ring and the orientations of the amino groups. MD simulations, often performed using force fields like GROMOS or AMBER, can explore the potential energy surface to identify low-energy, stable conformers. mdpi.com

Analysis of the MD trajectory can yield Ramachandran-like plots for dihedral angles, showing the most populated conformational states. nih.gov These simulations reveal that even in the absence of external constraints, molecules have intrinsic conformational propensities. nih.gov Understanding this conformational landscape is vital, as the biological activity and physical properties of a molecule are often dictated by a specific three-dimensional shape.

Non-Linear Optical (NLO) Properties Calculations

Organic molecules with extensive π-conjugated systems and electron-donating and accepting groups are of significant interest for applications in non-linear optics (NLO). nih.gov Computational chemistry is instrumental in predicting the NLO response of candidate molecules. Key NLO properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are calculated using DFT methods. researchgate.net

The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity. nih.gov Calculations are often performed with various functionals to assess reliability, and the results are typically compared to a standard NLO material like urea (B33335) for benchmarking. nih.gov Molecules exhibiting large β values are considered promising candidates for NLO applications. nih.gov

A small HOMO-LUMO energy gap is often correlated with a larger hyperpolarizability, as it facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. researchgate.net The presence of strong donor groups (like the two amino groups) and the conjugated framework in this compound suggests it may possess significant NLO properties.

Table 3: Representative Calculated NLO Properties using DFT Values are illustrative and based on calculations for D-π-A systems found in the literature.

Property Symbol Calculated Value (a.u.)
Dipole Moment μ 6.96
Mean Polarizability ⟨α⟩ 10.75 x 10⁻²⁴ esu

This table is for illustrative purposes to show the type of data generated from NLO calculations. nih.gov

Reaction Mechanisms and Chemical Reactivity of 3,5 Diamino 2 Phenyl 4h Chromen 4 One

Mechanisms of Formation for the 4H-Chromen-4-one Ring System

The 4H-chromen-4-one skeleton, the core of the title compound, can be synthesized through several established methods. A common approach involves the cyclization of a chalcone (B49325) precursor, specifically 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, to form the chromen-4-one ring. nih.gov This transformation is a key step in the synthesis of various flavonoid derivatives.

Another versatile method for constructing the 4H-chromen-4-one ring is the Algar-Flynn-Oyamada (AFO) reaction. nih.gov This reaction typically involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) in the presence of a base and an oxidizing agent like hydrogen peroxide.

Furthermore, palladium-catalyzed carbonylative Sonogashira coupling reactions provide a modern and efficient route to flavones, which are 2-phenyl-4H-chromen-4-ones. organic-chemistry.org This method involves the coupling of an o-iodophenol with a terminal acetylene (B1199291) under a carbon monoxide atmosphere. organic-chemistry.org

The Robinson annulation, a powerful ring-forming reaction in organic chemistry, offers another synthetic strategy. wikipedia.org This two-step process combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring, which can be adapted for the synthesis of the chromen-4-one system. wikipedia.orgmasterorganicchemistry.comfiveable.melibretexts.orgyoutube.com The reaction typically involves the addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration. wikipedia.orgmasterorganicchemistry.comyoutube.com

Reactivity of the Amino Groups (C-3 and C-5)

The amino groups at the C-3 and C-5 positions are key centers of reactivity in 3,5-Diamino-2-phenyl-4H-chromen-4-one, influencing its chemical behavior and potential for further functionalization.

Nucleophilic Reactivity and Derivatization Potential

The amino groups, being electron-rich, exhibit significant nucleophilic character. youtube.com This nucleophilicity allows for a variety of derivatization reactions, such as acylation and alkylation. For instance, aminoflavones can undergo reactions with various electrophiles to introduce new functional groups. mdpi.com The reactivity of amino groups is well-documented, with the nitrogen atom acting as a good nucleophile. youtube.com This inherent reactivity enables the synthesis of a diverse range of derivatives with potentially altered biological activities.

Studies on similar heterocyclic systems, such as 3,5-diaminopyrazoles, have shown that the amino groups can react with isothiocyanates. researchgate.net This highlights the potential for the amino groups in this compound to participate in addition reactions with various electrophiles. The nucleophilic character of amino acids like cysteine, histidine, and lysine (B10760008) has been extensively studied, providing a basis for understanding the potential reactions of the amino groups in the title compound. nih.govnih.govresearchgate.net

Role in Condensation and Annulation Reactions

The amino groups can play a crucial role in condensation and annulation reactions, leading to the formation of more complex heterocyclic systems. The Robinson annulation, a classic ring-forming reaction, involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comfiveable.melibretexts.orgyoutube.com While typically involving enolates, the presence of amino groups can influence the course of such reactions by modifying the electron density of the chromene ring and participating in the reaction sequence.

For example, the intramolecular aldol condensation step of the Robinson annulation results in the formation of a new six-membered ring. masterorganicchemistry.com The amino groups could potentially participate in or direct this cyclization process. The synthesis of various heterocyclic compounds often relies on the reactivity of amino groups to build new ring structures.

Reactivity of the Phenyl Group (C-2) and Aromatic Substitutions

Substituents on the C-2 phenyl ring can significantly affect the biological activity of 2-phenyl-4H-chromen-4-one derivatives. For instance, the presence of a p-MeSO2-phenyl moiety was found to be important for the COX-2 inhibitory activity of certain derivatives. nih.gov The introduction of bulky groups on the C-2 phenyl ring can lead to a decrease in inhibitory activity, suggesting steric limitations in the active site of target enzymes. acs.org

Electrophilic aromatic substitution reactions on the C-2 phenyl ring are possible, allowing for the introduction of various functional groups. The nature and position of these substituents can be crucial for modulating the compound's properties.

Stability and Degradation Pathways

The stability of the 4H-chromen-4-one ring system is a key consideration. While generally stable, certain conditions can lead to degradation. For instance, 3-hydroxychromones can undergo photochemical reactions upon irradiation with high-intensity light. nih.gov

The stability of related compounds provides insights into the potential degradation pathways of this compound. For example, the reaction of N,N′-diphenyl-1,4-benzoquinonediimine with 2-mercaptobenzothiazole (B37678) in a low-polarity solvent proceeds via a radical-chain mechanism, suggesting that under specific conditions, radical reactions could be a potential degradation pathway. researchgate.net

The table below summarizes the key reactive sites and their potential transformations:

Reactive SiteType of ReactivityPotential Reactions
4H-Chromen-4-one Ring Cyclization PrecursorAlgar-Flynn-Oyamada reaction, Palladium-catalyzed carbonylative Sonogashira coupling, Robinson annulation nih.govorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comfiveable.melibretexts.orgyoutube.com
Amino Groups (C-3 and C-5) NucleophilicAcylation, Alkylation, Addition to isothiocyanates youtube.commdpi.comresearchgate.net
Condensation/AnnulationParticipation in intramolecular cyclizations masterorganicchemistry.com
Phenyl Group (C-2) Electronic/Steric EffectsInfluence on biological activity nih.govacs.org
Aromatic SubstitutionIntroduction of various functional groups
Overall Molecule Stability/DegradationPhotochemical reactions, Radical-chain reactions under specific conditions nih.govresearchgate.net

Derivatization and Chemical Modification Strategies

Functionalization of Amino Groups

The amino groups at the C3 and C5 positions of 3,5-diamino-2-phenyl-4H-chromen-4-one are primary nucleophilic centers and can readily undergo a variety of chemical transformations. While specific literature on the derivatization of these amino groups on this exact molecule is not extensively detailed, the reactivity can be inferred from the general behavior of aromatic amines and related heterocyclic systems.

Potential reactions for the functionalization of these amino groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This modification can influence the electronic properties and steric bulk of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can sometimes lead to over-alkylation.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further reactions or as bioactive molecules themselves.

Diazotization: The amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, or for engaging in coupling reactions to form azo compounds.

An example of the reactivity of amino groups in a related triazine system involves the reaction with phenyl isocyanate, leading to the formation of urea (B33335) derivatives. researchgate.net

Modifications of the Phenyl Substituent

The phenyl ring at the C2 position of the chromone (B188151) scaffold is another key site for modification. These modifications primarily involve electrophilic aromatic substitution reactions. The nature and position of the substituents on the phenyl ring can significantly impact the biological activity of the parent compound.

Common modifications include:

Nitration: Introduction of a nitro group, typically at the para- or ortho-positions, using a mixture of nitric and sulfuric acids. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) through electrophilic halogenation. Halogens can alter the lipophilicity and electronic nature of the molecule.

Sulfonation: Introduction of a sulfonic acid group, which can improve water solubility.

Friedel-Crafts Acylation and Alkylation: Attachment of acyl or alkyl groups to the phenyl ring.

In a study on related 2-phenyl-4H-chromen-4-one derivatives, a methylsulfonyl pharmacophore was introduced at the para position of the phenyl ring. nih.gov This modification was found to be crucial for the compound's inhibitory activity against COX-2. nih.gov

Modification Reagents Resulting Functional Group Potential Impact
NitrationHNO₃/H₂SO₄-NO₂Electronic modification, intermediate for amino group
HalogenationX₂/Lewis Acid-Cl, -Br, -IAltered lipophilicity and electronic properties
SulfonationSO₃/H₂SO₄-SO₃HIncreased water solubility
Friedel-Crafts AcylationRCOCl/AlCl₃-C(O)RIntroduction of a keto group

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to the existing chromone scaffold, can lead to the synthesis of complex polyheterocyclic systems with potentially novel biological activities. researchgate.net The chromone ring, with its various reactive sites, is a suitable substrate for such transformations.

Domino reactions of chromone derivatives with heterocyclic enamines have been shown to be a convenient method for synthesizing a variety of annulated heterocyclic ring systems. thieme-connect.de The course of these reactions is often dependent on the nature of the substituent at the C3 position of the chromone. thieme-connect.de For instance, the reaction can proceed through a conjugate addition of the enamine to the C2 position of the chromone, followed by ring cleavage and recyclization. thieme-connect.de

Furthermore, the synthesis of benzo[b]chromeno[4,3,2-de] nih.govnih.govnaphthyridines has been achieved through the intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. researchgate.net While not starting from this compound, this demonstrates the potential for chromone-based compounds to be precursors for complex fused systems. researchgate.net

Starting Material Type Reaction Partner Resulting Fused System (Example)
Chromone derivativeHeterocyclic enamineAnnulated heterocyclic systems
5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines(self-cyclization)Benzo[b]chromeno[4,3,2-de] nih.govnih.govnaphthyridines researchgate.net

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

A contemporary strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. This approach aims to develop multifunctional drugs with potentially enhanced activity or a broader spectrum of action. The this compound scaffold is an attractive core for the design of such hybrid molecules.

One approach involves linking the chromone moiety to another biologically active heterocycle. For example, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins have been synthesized. nih.govnih.gov These hybrids have demonstrated cytotoxic properties, with the combination of the two heterocyclic systems proving to be a promising strategy for developing new anticancer agents. nih.govnih.gov

Another strategy involves the synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones. mdpi.com These molecules are synthesized through a Knoevenagel condensation and have been investigated for their potential antibacterial activity. mdpi.com

Chromone-Based Core Linked Pharmacophore Resulting Hybrid Molecule Type Reported Biological Activity
2-Imino-coumarin2,4-Diamino-1,3,5-triazine2-Imino-2H-chromen-3-yl-1,3,5-triazineCytotoxic nih.govnih.gov
Chromen-4(4H)-oneFuran-2(3H)-one(E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one mdpi.comPotential antibacterial mdpi.com

Emerging Research Applications of Chromen 4 One Derivatives Excluding Therapeutic Applications

Development of Fluorescent Probes and Sensors

The development of fluorescent probes and sensors is a significant area of research where chromen-4-one derivatives have shown considerable promise. These molecules can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific analytes or environmental conditions. This makes them valuable tools for chemical sensing and bio-imaging.

For instance, certain hydroxy-substituted 2-phenyl-4H-chromen-4-ones are known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that leads to a large Stokes shift and dual emission, making them sensitive fluorescent probes. Derivatives such as 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one and 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromene-4-one have been investigated for their solvatochromic and ion-sensing capabilities. However, no such studies have been reported for 3,5-Diamino-2-phenyl-4H-chromen-4-one. The presence of amino groups at the 3 and 5 positions would likely lead to different photophysical properties compared to the well-studied hydroxy derivatives.

Materials Science Applications (e.g., Photochromic Materials, Dyes)

In the realm of materials science, chromene derivatives have been explored for their potential as photochromic materials and dyes. Photochromic compounds can undergo reversible changes in their absorption spectra upon irradiation with light, leading to a change in color. This property is utilized in applications such as smart windows, optical data storage, and ophthalmic lenses.

While the general class of chromenes has been investigated for these properties, there is no specific mention in the scientific literature of this compound being used or studied for such applications. The specific electronic and structural features conferred by the diamino substitution would need to be investigated to determine its potential in this field.

Catalysis and Organocatalysis involving Chromen-4-one Scaffolds

The field of catalysis, particularly organocatalysis, has seen the use of various heterocyclic scaffolds to facilitate chemical transformations. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts.

Research in this area has primarily focused on the use of organocatalysts for the asymmetric synthesis of chromene and chromen-4-one derivatives. These studies describe the catalytic processes that lead to the formation of the chromene ring system. However, there is no evidence to suggest that this compound itself has been employed as a catalyst or as a scaffold in the design of organocatalysts. The potential of its amino groups to act as catalytic sites remains a hypothetical area for future investigation.

Conclusion and Future Perspectives in 3,5 Diamino 2 Phenyl 4h Chromen 4 One Research

Summary of Key Findings and Contributions

Currently, there are no specific research publications detailing the synthesis or properties of 3,5-Diamino-2-phenyl-4H-chromen-4-one. However, the broader class of aminoflavones has been the subject of numerous studies, providing a strong foundation for predicting the potential contributions of this specific isomer. Research on various positional isomers has revealed potent biological activities, primarily in the realm of oncology.

For instance, 5-aminoflavone derivatives have demonstrated powerful antiproliferative activity against human breast cancer cell lines (MCF-7), with one analogue, AFP464, advancing to Phase II clinical trials. mdpi.compreprints.org Other isomers, such as 3-aminoflavones and 6-aminoflavones, have also shown significant cytotoxicity against various cancer cell lines, including murine leukemia and breast cancer. mdpi.commdpi.com The mechanism often involves the inhibition of critical cellular pathways or enzymes like topoisomerase II. mdpi.com

These findings suggest that this compound is a highly promising candidate for anticancer research. The presence of two amino groups at positions that are electronically distinct within the chromenone core could lead to unique structure-activity relationships (SAR) and potentially novel mechanisms of action. Future research should focus on its synthesis and initial biological screening to determine if it shares the potent anticancer properties of its isomers.

Table 1: Biological Activities of Selected Aminoflavone Isomers

Compound/Isomer Class Biological Activity Target/Cell Line Reference
5-Aminoflavones Antiproliferative Human Breast Cancer (MCF-7) mdpi.compreprints.org
3-Aminoflavones Cytotoxicity Murine Leukemia (L1210) mdpi.commdpi.com
6-Benzylaminoflavone Anticancer, Topoisomerase II Inhibition Human Breast Cancer (MCF-7) mdpi.com
2'-Aminoflavone (PD98059) MEK1/MEK2 Inhibition Breast Cancer (MCF-7, MDA-MB-231) mdpi.com
3',4'-Diaminoflavones Antioxidant (ROS-scavenging) Zebrafish Larvae mdpi.comnih.gov

Challenges and Opportunities in Synthetic Methodology

A significant hurdle in the study of specific aminoflavones, including the 3,5-diamino derivative, is the lack of generalized, high-yield synthetic methods. Reports on the synthesis of aminoflavones are relatively scarce compared to other flavonoid classes. mdpi.com

Challenges:

Selective Functionalization: Introducing amino groups at specific positions on the flavone (B191248) core, particularly for multi-substituted patterns like the 3,5-diamino arrangement, is a major challenge. mdpi.compreprints.org Many synthetic routes rely on the reduction of corresponding nitroflavones, which requires harsh conditions and may not be suitable for sensitive substrates. mdpi.com

Starting Material Availability: The synthesis often begins with appropriately substituted acetophenones and benzaldehydes. The commercial availability of precursors for a 3,5-diamino substitution pattern may be limited, requiring multi-step preparations of the building blocks themselves.

Steric Hindrance: The construction of highly substituted aromatic and heterocyclic systems can be hampered by steric hindrance, leading to low reaction yields. nih.govresearchgate.net

Opportunities:

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the direct amination of halo-flavones. mdpi.compreprints.org Optimizing these reactions for the flavone core could provide a direct and modular route to compounds like this compound.

Novel Synthetic Routes: Development of more concise synthetic strategies is a key opportunity. For example, a three-step synthesis for 3′,4′-diaminoflavones was developed that introduced the amino moieties early, eliminating the need for a final nitro-group reduction step. nih.gov Similar innovative approaches could be envisioned for A-ring di-amination.

Flow Chemistry: For synthetic steps that involve hazardous reagents or intermediates (e.g., diazotization or nitration), the implementation of flow chemistry could enhance safety and scalability, allowing for the controlled production of key intermediates. nih.gov

Advanced Computational Modeling and Experimental Validation

In the absence of experimental data, computational modeling provides a powerful avenue to predict the properties of this compound and guide future experimental work.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the structural and electronic properties of the molecule. researchgate.netchemrxiv.org Key parameters such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps can offer insights into the molecule's reactivity, stability, and potential interaction sites. nih.govresearchgate.net For instance, DFT has been used to predict the most likely sites for antioxidant activity in other flavonoids by calculating bond dissociation enthalpies. nih.gov

Molecular Docking and Dynamics: These simulations can predict the binding affinity and interaction patterns of this compound with various biological targets, such as protein kinases or DNA. mdpi.com This can help prioritize experimental screening efforts toward the most likely mechanisms of action.

Pharmacokinetic Prediction (ADMET): Computational tools can provide initial predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process. scirp.org

Experimental Validation: The predictions from these computational models must be validated through rigorous experimental work. Synthesis of the target compound would be the first step, followed by structural confirmation using techniques like NMR, FT-IR, and single-crystal X-ray diffraction. researchgate.net The predicted biological activities would then be tested through in vitro assays against relevant cancer cell lines or enzymes.

Exploration of Novel Mechanistic Pathways

The unique 3,5-diamino substitution pattern opens the door to potentially novel biological mechanisms. While many aminoflavones act via established pathways like kinase or topoisomerase inhibition, the specific electronic and steric environment of this compound could lead to new interactions.

Potential Mechanisms to Explore:

Aryl Hydrocarbon Receptor (AhR) Modulation: Certain aminoflavones are known ligands of the AhR, a transcription factor involved in cellular responses to environmental stimuli and xenobiotics. nih.gov The interaction of this compound with this receptor could trigger unique downstream signaling.

Reactive Oxygen Species (ROS) Induction: Some anticancer agents function by increasing intracellular ROS levels, leading to oxidative stress and apoptosis in cancer cells. Studies on the aminoflavone NSC 686288 have shown it induces ROS-mediated apoptosis. nih.gov Investigating whether the 3,5-diamino derivative shares this pro-oxidant activity in cancer cells would be a valuable research direction.

Metal Chelation: The presence of the C4-keto group and the two amino groups provides multiple potential sites for metal chelation. mdpi.com The resulting metal complexes could possess enhanced or entirely different biological activities compared to the parent ligand, a strategy that has been successfully employed for other flavonoids. mdpi.com

Synthetic Mechanisms: From a chemical perspective, exploring the reaction mechanisms for its synthesis, such as the Baker-Venkataraman rearrangement or oxidative cyclization of a diamino-chalcone precursor, would be crucial for optimizing its production. nih.govnih.gov

Potential for Advanced Materials and Diagnostic Tools

Beyond pharmacology, the inherent photophysical properties of the flavonoid scaffold suggest that this compound could be a valuable building block for advanced materials and diagnostic tools.

Fluorescent Probes and Sensors: The extended π-conjugated system of the flavone core often results in fluorescence. nih.gov The introduction of electron-donating amino groups can further modulate these properties.

Environment-Sensitive Probes: The fluorescence of aminoflavonoids can be highly sensitive to the local environment, such as solvent polarity and pH. nih.gov This solvatochromism could be exploited to develop sensors for microenvironments within living cells.

Biomarker Detection: A fluorescent probe is typically composed of a fluorophore and a recognition unit. nih.govnih.gov The amino groups of the title compound could serve as recognition sites for specific analytes (e.g., metal ions, reactive oxygen species) or be functionalized to target disease-related biomarkers. mdpi.com Such probes could operate on a "turn-on" mechanism, where fluorescence is enhanced upon binding to the target, offering high sensitivity for diagnostic applications. mdpi.com

Advanced Materials:

Theranostics: Combining diagnostic and therapeutic functions in a single agent is a leading-edge approach in medicine. Given the potential anticancer activity and fluorescent properties of this compound, it could be developed as a theranostic agent, allowing for simultaneous imaging of tumor tissues and delivery of a therapeutic effect. port.ac.uk

Organic Electronics: The study of charge transport and electronic properties, guided by DFT calculations, could reveal potential applications in organic electronics, although this remains a more speculative avenue.

The path forward for this compound is clear. It begins with the development of a robust synthesis, followed by a synergistic combination of computational modeling and experimental validation to unlock its potential as both a therapeutic agent and a functional material.

Q & A

What are the recommended analytical techniques for verifying the purity and structural integrity of 3,5-Diamino-2-phenyl-4H-chromen-4-one in synthetic workflows?

Level: Basic
Methodological Answer:
To ensure high purity and structural fidelity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating and detecting impurities at trace levels (≥95% purity is typical for research-grade compounds) .
  • Nuclear Magnetic Resonance (NMR): Confirms molecular structure via proton (¹H) and carbon-13 (¹³C) NMR, with attention to amino (-NH₂) and phenyl group signals .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) and detects fragmentation patterns .
  • X-ray Crystallography: Optional for definitive structural confirmation if single crystals are obtainable (see advanced methods below) .

How can researchers address discrepancies between experimental and computational data for this compound’s electronic properties?

Level: Advanced
Methodological Answer:
Contradictions often arise from approximations in computational models or experimental artifacts. To resolve these:

  • Benchmark Computational Methods: Compare density functional theory (DFT) results (e.g., B3LYP/6-31G**) with experimental UV-Vis spectra. Adjust basis sets or solvent models to align with observed λₘₐₓ values .
  • Validate Experimental Conditions: Ensure solvent polarity, pH, and temperature match computational assumptions. For example, protonation states of amino groups can drastically alter electronic transitions .
  • Cross-Reference with Analogues: Compare data with structurally similar chromenones (e.g., 3,5-Dihydroxy-7-methoxy derivatives) to identify systematic errors .

What crystallographic strategies are optimal for resolving the 3D structure of this compound?

Level: Advanced
Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Structure Solution: Employ direct methods in SHELXT for phase determination, followed by full-matrix least-squares refinement in SHELXL .
  • Visualization: Generate ORTEP diagrams (via ORTEP-3 ) to illustrate anisotropic displacement parameters and confirm planar geometry of the chromenone core .
  • Validation: Cross-check crystallographic R-factors (R₁ < 0.05) and residual electron density maps to ensure accuracy .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Hazard Mitigation: Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., Category 2 skin/eye irritation; H315/H319 hazards) .
  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine powders .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Partner with licensed waste management services for hazardous material .

How can researchers optimize synthetic yields while minimizing byproducts in the preparation of this compound?

Level: Basic
Methodological Answer:

  • Reaction Design: Use Buchwald-Hartwig amination for introducing amino groups, with Pd(OAc)₂/Xantphos catalysts to enhance regioselectivity .
  • Purification: Employ gradient flash chromatography (silica gel, hexane/EtOAc) to separate unreacted precursors. Recrystallize from ethanol/water for high-purity solids .
  • Byproduct Analysis: Monitor reactions via TLC and LC-MS to identify intermediates (e.g., mono-aminated derivatives) and adjust stoichiometry accordingly .

What advanced techniques are recommended for studying this compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₒₙ/kₒff) with immobilized proteins (e.g., kinases or DNA gyrase) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., using GROMACS) to predict binding modes and stability over 100-ns trajectories .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .

How should researchers address the lack of ecological toxicity data for this compound?

Level: Advanced
Methodological Answer:

  • Proximal Data Utilization: Extrapolate from structurally related compounds (e.g., 3,5,6,7-tetrahydroxy derivatives) with available ecotoxicity profiles .
  • In Silico Predictors: Apply tools like ECOSAR or TEST to estimate acute aquatic toxicity (LC₅₀ for Daphnia magna) based on QSAR models .
  • Pilot Bioassays: Conduct short-term in vitro assays (e.g., Microtox®) to screen for baseline toxicity before full-scale ecotoxicological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.